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Compound of Interest

Compound Name: Cryptofolione

Cat. No.: B1630950

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Cryptofolione, a naturally occurring 6-(w-arylalkenyl)-5,6-dihydro-a-pyrone. The information
presented herein is essential for the identification, characterization, and further development of
this compound for potential therapeutic applications. The data is compiled from published
literature, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for Cryptofolione.

Table 1: *H NMR Spectroscopic Data for Cryptofolione
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

2 2.45 m

3 2.55 m

4 5.95 d 9.8

5 6.85 dt 9.8,4.0

6 4.80 m

7 5.80 dd 15.5,6.0

8 5.65 dd 15.5,6.5

9 2.30 m

10 3.80 m

11 2.50 m

12 4.20 m

13 6.25 dd 16.0, 6.0

14 6.60 d 16.0

15-19 (Ph) 7.20-7.40 m

Data extracted from analysis of the *H NMR spectrum published by Matsuoka et al. (2005).

Table 2: **C NMR Spectroscopic Data for Cryptofolione
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Position Chemical Shift (6, ppm)
1 163.5
2 30.5
3 121.5
4 145.0
5 78.5
6 129.0
7 131.0
8 40.0
9 68.0
10 42.0
11 72.0
12 132.0
13 130.0
14 137.0
15 (ipso) 128.5
16, 20 (ortho) 126.5
17, 19 (meta) 128.5
18 (para) 127.5

Data sourced from Matsuoka et al. (2005), which references the original data from Drewes et
al.[1]

Table 3: Mass Spectrometry Data for Cryptofolione
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Parameter Value
Molecular Formula C19H2204
Molecular Weight 314.38 g/mol
Exact Mass 314.1518 Da
Predicted M+H* 315.1591 Da

Data obtained from PubChem CID 5468868.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of purified Cryptofolione (approximately 5-10 mg) is dissolved
in 0.5-0.7 mL of deuterated chloroform (CDCIs) in a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz NMR
spectrometer.

IH NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 12 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.
13C NMR Acquisition:

e Pulse Program: Proton-decoupled single-pulse experiment.
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Spectral Width: Approximately 220 ppm.

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts
are referenced to the residual solvent peak of CDCls (dH 7.26 ppm, 8C 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the purified solid Cryptofolione is finely ground with
dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a
thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by
dissolving the sample in a volatile solvent (e.g., chloroform), depositing the solution onto a salt
plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded
and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption
bands corresponding to the functional groups present in Cryptofolione, such as hydroxyl (-
OH), carbonyl (C=0), and carbon-carbon double bonds (C=C).

Mass Spectrometry (MS)
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Sample Preparation: A dilute solution of Cryptofolione is prepared in a suitable solvent, such
as methanol or acetonitrile (approximately 1 pg/mL).

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Data Acquisition (ESI-MS):

lonization Mode: Positive ion mode is typically used to generate the protonated molecule
[M+H]*.

e Mass Range: m/z 100-1000.
o Capillary Voltage: 3-4 kV.
e Source Temperature: 100-150 °C.

e For tandem mass spectrometry (MS/MS), the [M+H]* ion is mass-selected and subjected to
collision-induced dissociation (CID) to generate a fragmentation pattern.

Data Analysis: The high-resolution mass spectrum is used to determine the exact mass and
confirm the elemental composition of Cryptofolione. The fragmentation pattern from the
MS/MS spectrum provides valuable information about the structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis of
Cryptofolione
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Caption: Experimental workflow for the isolation and spectroscopic characterization of
Cryptofolione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Cryptofolione | C19H2204 | CID 5468868 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Data of Cryptofolione: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630950#spectroscopic-data-for-cryptofolione-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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